5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine

Catalog No.
S12312428
CAS No.
M.F
C11H11N5S
M. Wt
245.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]p...

Product Name

5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine

IUPAC Name

5-methyl-3-(1,3-thiazol-2-ylmethyl)imidazo[4,5-b]pyridin-2-amine

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

InChI

InChI=1S/C11H11N5S/c1-7-2-3-8-10(14-7)16(11(12)15-8)6-9-13-4-5-17-9/h2-5H,6H2,1H3,(H2,12,15)

InChI Key

MKINUQKQVBQRKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)N=C(N2CC3=NC=CS3)N

5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is a complex organic compound belonging to the class of imidazo[4,5-b]pyridines, which are known for their diverse pharmacological properties. This compound features a methyl group at the 5-position and a thiazolylmethyl group at the 3-position of the imidazo[4,5-b]pyridine core. The imidazo[4,5-b]pyridine structure is characterized by its fused ring systems, which contribute to its biological activity and potential applications in medicinal chemistry.

The chemical reactivity of 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine can be explored through various synthetic pathways. Notably, these compounds can undergo:

  • Nucleophilic substitutions: The thiazolylmethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Cyclization reactions: The presence of amino groups allows for cyclization under acidic or basic conditions, leading to the formation of more complex structures.
  • Oxidation and reduction reactions: The imidazo[4,5-b]pyridine framework can be modified through oxidation or reduction processes to enhance biological activity or alter solubility.

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant biological activities, including:

  • Antimicrobial properties: Compounds similar to 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine have shown efficacy against various bacterial strains. The introduction of specific substituents can enhance their activity against resistant strains.
  • Antitumor activity: Some studies have reported that imidazo[4,5-b]pyridine derivatives possess cytotoxic effects against cancer cell lines.
  • Enzyme inhibition: These compounds may act as inhibitors for certain enzymes involved in metabolic pathways, which is critical for drug design.

The synthesis of 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine typically involves multi-step synthetic routes. Common methods include:

  • Starting from 2-amino pyridine: This involves reacting 2-amino pyridine with appropriate thiazole derivatives and alkylating agents to introduce the thiazolylmethyl group.
  • Cyclization techniques: Utilizing cyclization reactions under controlled conditions can yield the desired imidazo[4,5-b]pyridine structure.
  • Functionalization: Post-synthesis modifications can be performed to introduce the methyl group at the 5-position and optimize biological activity.

The applications of 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine span various fields:

  • Pharmaceuticals: Due to its antimicrobial and antitumor properties, this compound could serve as a lead compound in drug development.
  • Agricultural chemistry: Its fungicidal activity suggests potential applications in crop protection against fungal pathogens.

Interaction studies are crucial for understanding how 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine interacts with biological targets. Key areas of focus include:

  • Molecular docking studies: These studies help predict how the compound binds to specific receptors or enzymes.
  • In vitro assays: Testing against various cell lines can reveal its effectiveness and mechanism of action.

Several compounds share structural similarities with 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine. A comparison highlights its unique features:

Compound NameStructure FeaturesBiological Activity
6-Chloro-N-(thiazolyl)methyl-pyridinamineContains chlorine instead of methyl; different substitution patternModerate antimicrobial activity
7-Methoxy-imidazo[4,5-b]pyridineMethoxy group at position 7Enhanced cytotoxicity against cancer cells
3-Amino-thiazole-pyridineAmino group instead of methyl at position 3Exhibits antifungal properties

The uniqueness of 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine lies in its specific combination of substituents that potentially enhance its biological activity while offering distinct pharmacological profiles compared to its analogs.

Multi-Step Pathways for Functionalized Imidazopyridine-Thiazole Conjugates

The synthesis of 5-methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine typically begins with the preparation of the imidazo[4,5-b]pyridine core. A classical approach involves the condensation of 2,3-diaminopyridine derivatives with carboxylic acids or their equivalents under dehydrating conditions. For example, heating 2,3-diamino-5-methylpyridine with formic acid yields the 2-aminoimidazo[4,5-b]pyridine scaffold, which serves as a foundational intermediate. Subsequent N-alkylation at the 3-position introduces the thiazol-2-ylmethyl group.

Thiazole moieties are synthesized separately via Hantzsch thiazole synthesis, where thioamides react with α-haloketones. For instance, 2-aminothiazole is prepared by cyclizing thiourea with chloroacetone. The thiazol-2-ylmethyl group is then introduced via nucleophilic substitution or Mitsunobu reactions. A representative pathway involves:

  • Core formation: 2,3-Diamino-5-methylpyridine + formic acid → 2-amino-5-methylimidazo[4,5-b]pyridine.
  • Thiazole coupling: Reaction of the imidazopyridine core with 2-(chloromethyl)thiazole in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.

Key challenges include regioselectivity during N-alkylation and compatibility of functional groups. The use of orthogonal protecting groups, such as tert-butoxycarbonyl (Boc) for the 2-amine, ensures selective modification at the 3-position.

Novel Cyclization Strategies for Thiazole-Annulated Imidazopyridine Cores

Recent advances employ tandem cyclization to streamline the synthesis of thiazole-annulated imidazopyridines. One method utilizes 2-nitro-3-aminopyridine derivatives in reductive cyclization with thiazole-containing aldehydes. For example, 3-amino-2-nitro-5-methylpyridine reacts with thiazole-2-carbaldehyde under Na₂S₂O₄-mediated reductive conditions to form the imidazo[4,5-b]pyridine core while simultaneously introducing the thiazole moiety.

Another approach involves Pd-catalyzed C–N coupling/cyclization sequences. Li et al. demonstrated that 4-amino-3-bromopyridine undergoes coupling with thiazole-based amines using BrettPhos precatalysts, followed by intramolecular cyclization to yield annulated products. This method tolerates electron-withdrawing and donating groups on the thiazole ring, enabling modular diversification (Table 1).

Table 1: Representative cyclization conditions for thiazole-annulated imidazopyridines

SubstrateCatalyst SystemYield (%)Reference
3-Bromo-4-amino-5-methylpyridine + 2-aminomethylthiazolePd(OAc)₂/BrettPhos82
2-Nitro-3-amino-5-methylpyridine + thiazole-2-carbaldehydeNa₂S₂O₄/H₂O68

Microwave-assisted cyclization using SiCl₄ as a Lewis acid catalyst further accelerates ring closure, reducing reaction times from hours to minutes.

Catalytic Approaches to Thiazolylmethyl Substituent Incorporation

Transition-metal catalysis plays a pivotal role in introducing thiazolylmethyl groups. Pd-catalyzed Suzuki-Miyaura couplings enable the attachment of pre-formed thiazole boronic esters to halogenated imidazopyridines. For example, 3-bromo-5-methylimidazo[4,5-b]pyridin-2-amine reacts with 2-(boronomethyl)thiazole under Pd(PPh₃)₄ catalysis to yield the target compound.

Alternatively, RuPhos-mediated Buchwald-Hartwig amination allows direct coupling of thiazole-2-methanamine with chloroimidazopyridines. This method avoids pre-functionalization of the thiazole ring and achieves yields up to 75%. Recent innovations include photoredox-catalyzed C–H functionalization, where visible light promotes the coupling of thiazole derivatives with imidazopyridine C–H bonds, though this remains exploratory for thiazolylmethyl systems.

Enzymatic catalysis has also been explored. Lipase-mediated transesterification selectively installs thiazole-containing ester groups, which are subsequently reduced to methylene linkages. While yields are moderate (50–60%), this approach offers enantioselectivity for chiral analogs.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

245.07351655 g/mol

Monoisotopic Mass

245.07351655 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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